molecular formula C12H10N4O2S B2974678 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole CAS No. 329211-16-7

5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole

Cat. No. B2974678
CAS RN: 329211-16-7
M. Wt: 274.3
InChI Key: GMOPMVYORVRFNP-UHFFFAOYSA-N
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Description

5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole is a chemical compound with the molecular formula C12H10N4O2S . It has a molecular weight of 274.3 .


Molecular Structure Analysis

The InChI code for 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole is 1S/C12H10N4O2S/c1-19(17,18)12-13-14-15-16(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3 . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.

It is stored at room temperature .

Scientific Research Applications

Synthesis of Tetrazole-Containing Dendrimers

The reactivity of 5-methylsulfonyl-1-phenyltetrazole, analogous in structure to 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole, has been exploited in the synthesis of tetrazole-containing dendrimers. The process involves reacting 5-methylsulfonyl-1-phenyltetrazole with pentaerythritol in the presence of sodium hydroxide, leading to the formation of tetrakis(1-phenyltetrazol-5-yloxymethyl)methane. This methodology underscores the potential of sulfur-containing tetrazoles in creating complex dendritic structures, which are valuable in various areas of materials science and nanotechnology (Artamonova, Zatsepina, & Koldobskii, 2004).

Catalysis in Hydrocracking

Research into the catalytic activity of solid acids, including those derivable from reactions involving naphthalene compounds similar to 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole, has shown effectiveness in hydrocracking di(1-naphthyl)methane to naphthalene and 1-methylnaphthalene. This highlights the role of such compounds in enhancing catalytic processes, particularly in the conversion of complex hydrocarbons without the need for gaseous hydrogen, showcasing a potential avenue for energy-efficient chemical transformations (Zhao et al., 2016).

Dehydroaromatization of Methane

The application of Mo/HZSM-5 catalysts in the dehydroaromatization of methane to benzene and naphthalene demonstrates the utility of complex catalytic systems involving naphthalene derivatives. These catalysts, through bifunctional catalysis, facilitate the conversion of methane into valuable aromatic hydrocarbons, suggesting a pathway for the utilization of methane in the production of more valuable chemical feedstocks. The research also emphasizes the importance of the support material in achieving high yields of aromatic products, with HZSM-5-supported Mo catalysts showing superior performance (Liu, Wang, Ohnishi, & Ichikawa, 1999).

Electrosynthesis and Oxidation Reactions

The electrosynthesis involving methanesulphonic acid, a related compound to 5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole, has been explored for the commercial production of carbonyl compounds. This process, particularly the electrochemical generation of Ce(IV) in methanesulphonic acid for the oxidation of naphthalene to 1,4-naphthoquinone, illustrates the potential of utilizing methanesulfonyl derivatives in synthetic chemistry for the efficient production of industrially relevant compounds (Spotnitz, Kreh, Lundquist, & Press, 1990).

Polymer Synthesis and Modification

The synthesis of polynaphthimidazoles using phosphorus pentoxide/methanesulphonic acid (PPMA) from naphthalene dicarboxylic acid exemplifies the application of methanesulfonyl and naphthalene derivatives in creating high-performance polymers. These polymers, characterized by high thermal stability and solvent resistance, highlight the role of such chemical entities in the development of advanced materials with potential applications in electronics, aerospace, and other high-tech industries (Kuo & Chen, 1996).

properties

IUPAC Name

5-methylsulfonyl-1-naphthalen-1-yltetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2S/c1-19(17,18)12-13-14-15-16(12)11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMOPMVYORVRFNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=NN=NN1C2=CC=CC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methanesulfonyl-1-naphthalen-1-yl-1H-tetrazole

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